molecular formula C9H16O2 B13985018 1-Methylcyclopropanecarboxylic acid tert-butyl ester

1-Methylcyclopropanecarboxylic acid tert-butyl ester

Cat. No.: B13985018
M. Wt: 156.22 g/mol
InChI Key: FQARZAWXGHSTNR-UHFFFAOYSA-N
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Description

1-Methylcyclopropanecarboxylic acid tert-butyl ester is an organic compound that belongs to the class of cyclopropane carboxylic acid esters. This compound is characterized by a cyclopropane ring substituted with a methyl group and a carboxylic acid esterified with a tert-butyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylcyclopropanecarboxylic acid tert-butyl ester can be synthesized through the Steglich esterification method. This involves the reaction of 1-methylcyclopropanecarboxylic acid with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and results in the formation of the ester.

Industrial Production Methods

Industrial production of tert-butyl esters often involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

1-Methylcyclopropanecarboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/pyridine

    Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

    Substitution: LiAlH4, NaBH4, RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 1-Methylcyclopropanecarboxylic acid tert-butyl ester involves the formation of a tetrahedral intermediate during nucleophilic acyl substitution reactions. This intermediate is stabilized by 1,3-chelation, which facilitates the reaction . The compound’s stability and reactivity are influenced by the tert-butyl group, which provides steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylcyclopropanecarboxylic acid
  • Cyclopropanecarboxylic acid
  • Cyclopentanecarboxylic acid
  • Cyclohexanecarboxylic acid

Uniqueness

1-Methylcyclopropanecarboxylic acid tert-butyl ester is unique due to its combination of a cyclopropane ring and a tert-butyl ester group. This structure provides distinct steric and electronic properties, making it a valuable compound in various chemical reactions and applications .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

tert-butyl 1-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H16O2/c1-8(2,3)11-7(10)9(4)5-6-9/h5-6H2,1-4H3

InChI Key

FQARZAWXGHSTNR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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